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Compound of Interest

Compound Name:
(Rac)-5-Hydroxymethyl

Tolterodine

Cat. No.: B018487 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory synthesis of (Rac)-5-
Hydroxymethyl Tolterodine, the active metabolite of the muscarinic receptor antagonist,

Tolterodine. The protocol is based on a two-step synthetic route commencing from

commercially available starting materials.

(Rac)-5-Hydroxymethyl Tolterodine is a potent antimuscarinic agent investigated for its role

in the treatment of overactive bladder.[1][2][3][4] The synthesis involves the formation of an

aldehyde intermediate followed by its reduction to the desired primary alcohol.

Chemical Reaction Scheme
The overall synthesis can be depicted as follows:

Step 1: Synthesis of 3-(5-formyl-2-hydroxyphenyl)-N,N-diisopropyl-3-phenylpropan-1-amine

Starting Materials: 4-Hydroxybenzaldehyde and 3-(diisopropylamino)-1-phenylpropan-1-one

(DIPCA)

Step 2: Synthesis of (Rac)-5-Hydroxymethyl Tolterodine

Starting Material: 3-(5-formyl-2-hydroxyphenyl)-N,N-diisopropyl-3-phenylpropan-1-amine
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Quantitative Data Summary
The following table summarizes the hypothetical quantitative data for the synthesis protocol.

Actual yields and purity should be determined experimentally.

Step Product
Molecul
ar
Formula

Molecul
ar
Weight (
g/mol )

Theoreti
cal Yield
(g)

Actual
Yield (g)

Percent
Yield
(%)

Purity
(by
HPLC)
(%)

1

3-(5-

formyl-2-

hydroxyp

henyl)-

N,N-

diisoprop

yl-3-

phenylpr

opan-1-

amine

C₂₂H₂₉N

O₂
339.48 1.70 1.36 80 >95

2

(Rac)-5-

Hydroxy

methyl

Tolterodi

ne

C₂₂H₃₁N

O₂
341.50 1.36 1.16 85 >98

Experimental Protocols
Materials and Equipment

Round-bottom flasks

Magnetic stirrer and stir bars

Reflux condenser

Heating mantle
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Separatory funnel

Rotary evaporator

Standard laboratory glassware

Analytical balance

HPLC system for purity analysis

NMR spectrometer for structural confirmation

Mass spectrometer for molecular weight confirmation

4-Hydroxybenzaldehyde

3-(diisopropylamino)-1-phenylpropan-1-one (DIPCA)

Methanesulfonic acid

Sodium borohydride (NaBH₄)

Methanol (MeOH)

Dichloromethane (DCM)

Ethyl acetate (EtOAc)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Deionized water

Step 1: Synthesis of 3-(5-formyl-2-hydroxyphenyl)-N,N-
diisopropyl-3-phenylpropan-1-amine
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This procedure is adapted from the general method described in patent literature.[1]

Procedure:

To a 100 mL round-bottom flask, add 3-(diisopropylamino)-1-phenylpropan-1-one (DIPCA)

(1.09 g, 5 mmol) and 4-hydroxybenzaldehyde (2.44 g, 20 mmol).

With stirring, add methanesulfonic acid (1.2 mL, 18 mmol) dropwise to the mixture.

Heat the reaction mixture to 100 °C and stir for 3 hours. During this time, the mixture is

expected to solidify.

Cool the reaction mixture to room temperature and allow it to stand for 16 hours.

To the solidified mixture, add 50 mL of dichloromethane (DCM) and stir until the solid is fully

suspended.

Carefully add saturated aqueous sodium bicarbonate solution dropwise to neutralize the

acid. Check the pH with litmus paper to ensure it is neutral or slightly basic.

Transfer the mixture to a separatory funnel and separate the organic layer.

Extract the aqueous layer with DCM (2 x 25 mL).

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium

sulfate.

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary

evaporator to yield the crude product.

The crude product can be purified by column chromatography on silica gel using a mixture of

ethyl acetate and hexane as the eluent.

Step 2: Synthesis of (Rac)-5-Hydroxymethyl Tolterodine
This step involves the reduction of the aldehyde functional group to a primary alcohol.

Procedure:
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Dissolve the crude 3-(5-formyl-2-hydroxyphenyl)-N,N-diisopropyl-3-phenylpropan-1-amine

(e.g., 1.36 g, 4 mmol) from Step 1 in 40 mL of methanol in a 100 mL round-bottom flask.

Cool the solution to 0 °C in an ice bath.

Slowly add sodium borohydride (0.30 g, 8 mmol) to the solution in small portions over 15

minutes.

After the addition is complete, remove the ice bath and stir the reaction mixture at room

temperature for 2 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Once the reaction is complete, carefully add 20 mL of deionized water to quench the excess

sodium borohydride.

Remove the methanol under reduced pressure using a rotary evaporator.

Add 50 mL of ethyl acetate to the remaining aqueous residue and transfer to a separatory

funnel.

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium

sulfate.

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude

(Rac)-5-Hydroxymethyl Tolterodine.

The crude product can be further purified by recrystallization from a suitable solvent system

such as ethyl acetate/hexane to afford the final product as a white solid.

Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of (Rac)-5-Hydroxymethyl
Tolterodine.
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Caption: Workflow for the synthesis of (Rac)-5-Hydroxymethyl Tolterodine.

Logical Relationship of Synthesis Steps
The diagram below outlines the logical progression from starting materials to the final product.

Starting Materials
(4-Hydroxybenzaldehyde, DIPCA) Aldehyde Intermediate

Step 1:
Condensation (Rac)-5-Hydroxymethyl

Tolterodine

Step 2:
Reduction

Click to download full resolution via product page

Caption: Logical steps in the synthesis of (Rac)-5-Hydroxymethyl Tolterodine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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